

Introduction: Elucidating the Molecular Architecture of a Key Organic Compound

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Compound of Interest

Compound Name: *2-Cyano-3,3-diphenylacrylic acid*

CAS No.: 10380-41-3

Cat. No.: B076211

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2-Cyano-3,3-diphenylacrylic acid (CDA) is a significant molecule within the class of α,β -unsaturated carboxylic acids. Structurally, it is characterized by a central acrylic acid backbone, substituted with a nitrile group and two phenyl rings at the α and β positions, respectively. This arrangement results in a highly conjugated system, influencing its chemical and physical properties. CDA is notably recognized as the primary metabolite of Octocrylene, a widely used organic sunscreen agent that absorbs UVB and short-wave UVA radiation. Understanding the precise molecular structure of CDA is paramount for researchers in metabolomics, cosmetics, and drug development.

This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize **2-Cyano-3,3-diphenylacrylic acid**. The narrative is designed for professionals in the scientific field, moving beyond a simple presentation of data to explain the causal relationships behind the spectral features and the rationale for the chosen analytical methodologies.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Proton and Carbon Skeleton

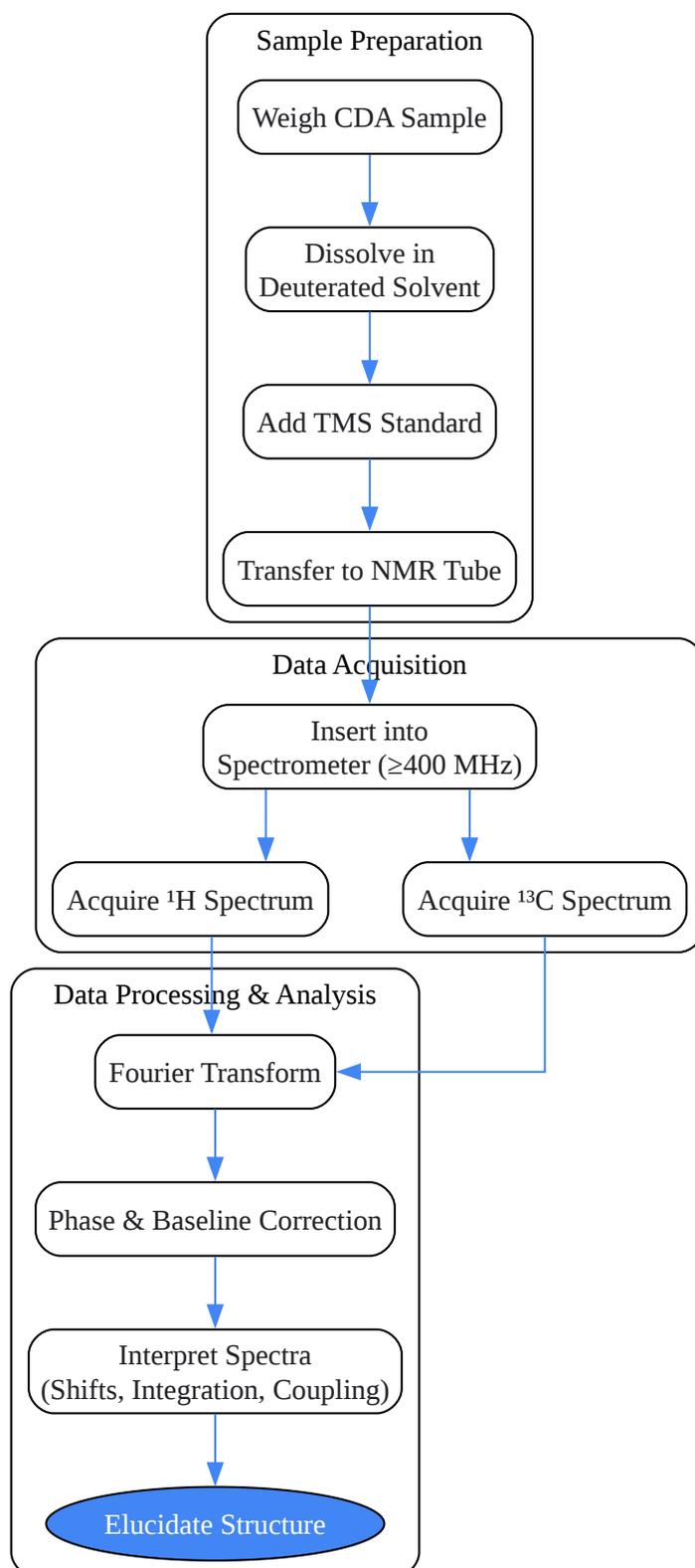
NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework and understand the chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standardized procedure for preparing a sample of **2-Cyano-3,3-diphenylacrylic acid** for NMR analysis. The choice of solvent is critical; a deuterated solvent that effectively dissolves the analyte without introducing interfering signals is required. Deuterated dimethyl sulfoxide (DMSO- d_6) is often a suitable choice for carboxylic acids due to its ability to dissolve polar compounds and the tendency for the acidic proton to exchange at a slow enough rate to be observed.

- **Sample Preparation:** Accurately weigh 5-10 mg of high-purity **2-Cyano-3,3-diphenylacrylic acid**.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) inside a clean, dry NMR tube.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point ($\delta = 0.00$ ppm) for the chemical shifts.[1]
- **Instrumentation:** Place the NMR tube into a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
- **Data Acquisition:** Acquire both 1H and ^{13}C NMR spectra using standard pulse sequences. For ^{13}C NMR, a proton-decoupled experiment is standard to ensure each unique carbon appears as a single line.
- **Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Workflow for NMR Analysis



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Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For **2-Cyano-3,3-diphenylacrylic acid**, the key signals are from the aromatic protons and the carboxylic acid proton.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.30 - 7.60	Multiplet (m)	10H	Aromatic protons (C ₆ H ₅)
~10.0 - 13.0	Broad Singlet (br s)	1H	Carboxylic acid proton (-COOH)

Interpretation:

- **Aromatic Protons (δ 7.30 - 7.60):** The ten protons from the two phenyl rings are expected to resonate in the downfield aromatic region. Their signals overlap to form a complex multiplet. The exact chemical shifts are influenced by the electronic effects of the acrylic acid system, but they generally fall within the typical range for benzene derivatives.
- **Carboxylic Acid Proton (δ 10.0 - 13.0):** The most downfield signal is a broad singlet characteristic of a carboxylic acid proton.^[2] Its significant deshielding is due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. The broadness of the peak is a result of chemical exchange with residual water or intermolecular hydrogen bonding. The absence of a vinylic proton signal is a key indicator of the 3,3-diphenyl substitution pattern on the acrylic acid core.^[2]

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the symmetry of the two phenyl groups, fewer than 16 signals are expected.

Chemical Shift (δ , ppm)	Carbon Assignment
~165 - 170	Carboxylic acid carbon (-COOH)
~140 - 145	Quaternary alkene carbon (C-(C ₆ H ₅) ₂)
~135 - 140	ipso-Carbons of phenyl rings
~128 - 132	ortho-, meta-, para-Carbons of phenyl rings
~115 - 120	Cyano carbon (-CN)
~100 - 105	Quaternary alkene carbon (C-CN)

Interpretation:

- Carbonyl Carbon (δ ~165-170): This signal, appearing at the far downfield end of the spectrum, is characteristic of a carboxylic acid carbonyl carbon. Its position is influenced by conjugation with the adjacent double bond.
- Aromatic Carbons (δ ~128-140): The carbons of the two phenyl rings will produce a set of signals in this region. Assuming free rotation, the two rings are chemically equivalent, leading to four distinct signals: one for the ipso-carbon (attached to the double bond), and typically three others for the ortho, meta, and para carbons.^[3]
- Alkene Carbons (δ ~100-105 and ~140-145): The two sp²-hybridized carbons of the C=C double bond are quaternary and thus appear as sharp singlets. The carbon atom bonded to the two phenyl groups is expected to be further downfield due to the cumulative electronic effects. The carbon atom bonded to the cyano and carboxyl groups is shifted upfield.
- Nitrile Carbon (δ ~115-120): The carbon of the cyano group (C≡N) typically resonates in this region.^[4] This chemical shift is highly characteristic and provides strong evidence for the presence of the nitrile functional group.

Chapter 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Acquiring an IR Spectrum

The Attenuated Total Reflectance (ATR) method is a common and convenient choice for solid samples, requiring minimal preparation.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) of the FT-IR spectrometer is clean.
- **Background Scan:** Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O absorptions.
- **Sample Application:** Place a small amount of the solid **2-Cyano-3,3-diphenylacrylic acid** powder directly onto the ATR crystal.[\[1\]](#)
- **Pressure Application:** Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Record the IR spectrum, typically in the range of 4000–400 cm⁻¹.[\[1\]](#)
- **Data Analysis:** Identify the characteristic absorption bands and correlate them to the functional groups within the molecule.

IR Spectral Data & Interpretation

The IR spectrum of **2-Cyano-3,3-diphenylacrylic acid** is expected to exhibit several strong, characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2500 - 3300 (broad)	O-H stretch	Carboxylic acid (-COOH)
~2220 - 2230	C≡N stretch	Nitrile (-CN)
~1680 - 1710	C=O stretch	Carboxylic acid, conjugated
~1600 - 1625	C=C stretch	Alkene and Aromatic
~1400 - 1500	C=C stretch	Aromatic ring
3000 - 3100	C-H stretch	Aromatic

Interpretation:

- O-H Stretch (2500-3300 cm⁻¹): The hallmark of a carboxylic acid is the extremely broad absorption band in this region, resulting from the strong hydrogen bonding between molecules. This band often overlaps with C-H stretching vibrations.
- C≡N Stretch (~2220-2230 cm⁻¹): A sharp, intense peak in this region is highly diagnostic for a nitrile group.^{[4][5]} Its position is slightly lower than a typical saturated nitrile due to conjugation with the π-system of the alkene and phenyl rings.^[6]
- C=O Stretch (~1680-1710 cm⁻¹): The carbonyl stretch of the carboxylic acid is very strong and intense. Its frequency is lowered from that of a saturated carboxylic acid (~1710-1725 cm⁻¹) because of conjugation with the C=C double bond, which weakens the C=O bond slightly.
- C=C Stretches (~1600-1625 cm⁻¹): Absorptions from both the alkene and the aromatic rings appear in this region. These are often of medium intensity.
- Aromatic C-H Stretch (3000-3100 cm⁻¹): The stretching vibrations for C-H bonds where the carbon is sp²-hybridized (aromatic) typically appear just above 3000 cm⁻¹.

Key Functional Groups and Their Spectroscopic Signatures

Caption: Correlation of functional groups in CDA with their expected spectroscopic signals.

Chapter 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Acquiring a Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often keeping the molecule intact.

- **Sample Preparation:** Prepare a dilute solution (e.g., 1-10 $\mu\text{g/mL}$) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to aid ionization.
- **Instrumentation:** Introduce the sample into an ESI mass spectrometer, which can be coupled with a liquid chromatography (LC) system for prior separation (LC-MS).[\[1\]](#)
- **Ionization:** Operate the ESI source in either positive or negative ion mode. For a carboxylic acid, negative ion mode ($[\text{M}-\text{H}]^-$) is often highly effective, but positive ion mode ($[\text{M}+\text{H}]^+$) can also be used.
- **Data Acquisition:** Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
- **Tandem MS (MS/MS):** To study fragmentation, select the molecular ion (e.g., m/z 248 for $[\text{M}-\text{H}]^-$) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectral Data & Interpretation

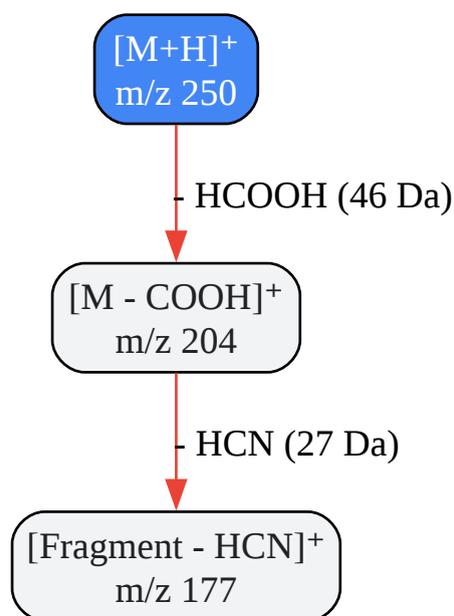
The molecular weight of **2-Cyano-3,3-diphenylacrylic acid** is 249.26 g/mol . The mass spectrum will be dominated by the molecular ion and key fragment ions.

m/z	Ion Formula	Interpretation
250	$[C_{16}H_{11}NO_2 + H]^+$	Molecular ion peak ($[M+H]^+$) in positive ESI mode
249	$[C_{16}H_{11}NO_2]^+\bullet$	Molecular ion peak ($[M]^+\bullet$) in EI mode
248	$[C_{16}H_{11}NO_2 - H]^-$	Molecular ion peak ($[M-H]^-$) in negative ESI mode
204	$[M - COOH]^+$ or $[M-H - CO_2]^-$	Loss of the carboxyl group or decarboxylation
177	$[C_{14}H_9]^+$	Loss of COOH and HCN

Interpretation and Proposed Fragmentation Pathway:

The fragmentation of **2-Cyano-3,3-diphenylacrylic acid** is driven by the loss of stable neutral molecules and the formation of stable carbocations.

- Initial Ionization: In ESI, the molecule will typically protonate to form $[M+H]^+$ at m/z 250 or deprotonate to form $[M-H]^-$ at m/z 248. In electron ionization (EI), the molecular ion $[M]^+\bullet$ would be observed at m/z 249.
- Primary Fragmentation: A very common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical ($\bullet COOH$, 45 Da) or the loss of CO_2 (44 Da) from the deprotonated molecule. This would lead to a significant fragment at m/z 204.
- Further Fragmentation: The fragment at m/z 204 could subsequently lose hydrogen cyanide (HCN, 27 Da), a common loss from nitrile-containing compounds, to yield a fragment at m/z 177. The fragmentation of cinnamic acid derivatives often involves complex rearrangements and losses related to the aromatic rings.^[7]



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